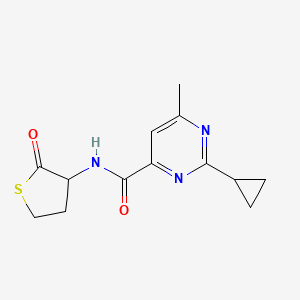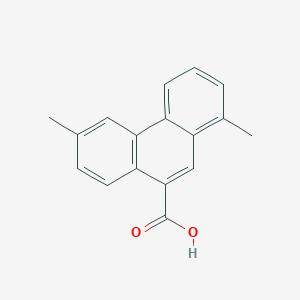
1,6-Dimethylphenanthrene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethylphenanthrene-9-carboxylic acid, also known as DMPCA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use in various scientific research applications. DMPCA is a crystalline solid that is soluble in organic solvents and has a molecular weight of 270.33 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
1,6-Dimethylphenanthrene-9-carboxylic acid, while not directly mentioned in the research, is structurally related to various dimethylphenanthrenes, whose synthesis, structure, and reactivity have been extensively studied. These investigations offer insights into the synthetic routes and potential applications of similar compounds.
Synthesis Approaches : Research has explored the synthesis of dimethylphenanthrenes, providing a foundation for the synthesis of specific compounds like this compound. For instance, a novel deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide has been described, showcasing a mild, efficient synthesis of carcinogen 1,4-dimethylphenanthrene and its regioisomers (Kee-Yong Jung & M. Koreeda, 1989).
Tumor-Initiating Activity : The tumor-initiating activity of polymethylated phenanthrenes, including dimethylphenanthrenes, highlights the importance of understanding the biological activities of such compounds. This knowledge is crucial for assessing the potential health risks and therapeutic applications of chemically related substances (E. LaVoie et al., 1982).
Photophysical Properties : The synthesis and study of lanthanide(III) complexes of xanthene-9-carboxylic acid reveal the photophysical properties of these complexes, providing insights into their potential applications in materials science, such as in light-emitting devices (R. Shyni et al., 2007).
Carboxylic Acid Derivatives : Research on xanthones from microfungus and the synthesis of carboxy-X-rhodamines involves carboxylic acid derivatives, hinting at the diverse chemical reactivity and utility of carboxylic acids in synthetic chemistry and dye development (P. Healy et al., 2004; M. J. Uddin & L. Marnett, 2008).
Mecanismo De Acción
Target of Action
It is known that carboxylic acids, a group to which this compound belongs, generally undergo nucleophilic substitution reactions . In these reactions, the nucleophile (often a hydroxyl group) is substituted by another nucleophile .
Mode of Action
Carboxylic acids, including this compound, typically interact with their targets through a process called nucleophilic substitution . In this process, the carbonyl group (C=O) in the carboxylic acid gets polarized, developing a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom . This polarization allows the compound to interact with its targets.
Biochemical Pathways
For instance, they can participate in reactions involving the substitution of the hydroxyl group (-OH) by another nucleophile .
Result of Action
Carboxylic acids can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions with these targets .
Propiedades
IUPAC Name |
1,6-dimethylphenanthrene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10-6-7-13-15(8-10)12-5-3-4-11(2)14(12)9-16(13)17(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZOFHCPDXNBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C(C=CC=C23)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2640516.png)
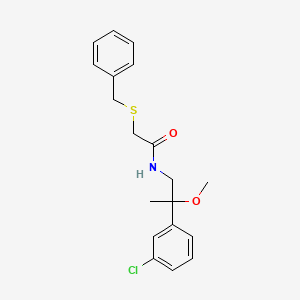


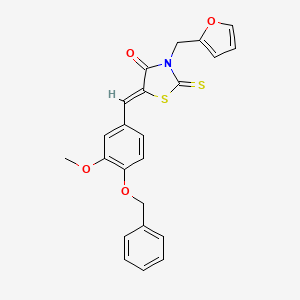
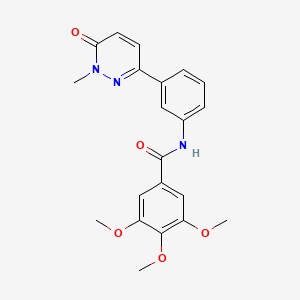
![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)
![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2640528.png)
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)

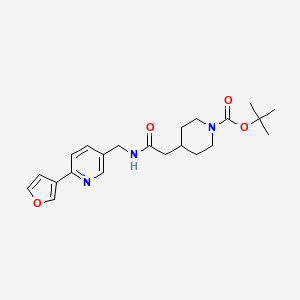
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)
